1-Ethyl-6-fluoro-4-oxo-7-[4-(phenylcarbonyl)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
7-(4-BENZOYLPIPERAZINO)-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is a complex organic compound that belongs to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity and is used in various medical and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-BENZOYLPIPERAZINO)-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID typically involves multiple steps, including the formation of the quinolone core and subsequent functionalization. One common method involves the use of piperazine derivatives and benzoylation reactions . The reaction conditions often require controlled pH and temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the compound meets pharmaceutical-grade standards.
Chemical Reactions Analysis
Types of Reactions
7-(4-BENZOYLPIPERAZINO)-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: Using reagents like RuO4, leading to the formation of oxygenated derivatives.
Reduction: Typically involves the reduction of the quinolone core.
Substitution: Commonly involves nucleophilic substitution reactions at the piperazine ring.
Common Reagents and Conditions
Oxidation: Ruthenium tetroxide (RuO4) under controlled conditions.
Reduction: Hydrogenation using palladium catalysts.
Substitution: Alkyl halides and strong bases like K2CO3 in DMF.
Major Products
The major products formed from these reactions include various oxygenated derivatives, reduced quinolone compounds, and substituted piperazine derivatives.
Scientific Research Applications
7-(4-BENZOYLPIPERAZINO)-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its antibacterial properties and potential use in treating infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in cell death . The molecular targets include the quinolone-binding sites on these enzymes, and the pathways involved are related to DNA synthesis and repair.
Comparison with Similar Compounds
Similar Compounds
Benzylpiperazine (BZP): Known for its stimulant properties.
N-(4-METHYLBENZOYL)-4-BENZYLPIPERIDINE: Used in research for its pharmacological effects.
Uniqueness
7-(4-BENZOYLPIPERAZINO)-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is unique due to its potent antibacterial activity and its ability to target specific bacterial enzymes. Unlike other similar compounds, it has a broader spectrum of activity and is more effective against a wide range of bacterial pathogens.
Properties
Molecular Formula |
C23H22FN3O4 |
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Molecular Weight |
423.4 g/mol |
IUPAC Name |
7-(4-benzoylpiperazin-1-yl)-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C23H22FN3O4/c1-2-25-14-17(23(30)31)21(28)16-12-18(24)20(13-19(16)25)26-8-10-27(11-9-26)22(29)15-6-4-3-5-7-15/h3-7,12-14H,2,8-11H2,1H3,(H,30,31) |
InChI Key |
KDLLGHPXEJMXSU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)C4=CC=CC=C4)F)C(=O)O |
Origin of Product |
United States |
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